3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic acid
Description
3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic acid is a halogenated aromatic carboxylic acid characterized by a propanoic acid backbone linked to a substituted phenyl ring. The phenyl ring features a bromine atom at the 3-position, a hydroxyl group at the 4-position, and a methyl group at the 5-position. This compound belongs to the class of 3-phenylpropanoic acid derivatives, which are notable for their structural diversity and biological activities, including antimicrobial and anti-inflammatory properties .
Properties
IUPAC Name |
3-(3-bromo-4-hydroxy-5-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6-4-7(2-3-9(12)13)5-8(11)10(6)14/h4-5,14H,2-3H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLZWQRBIQSTNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)Br)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301226866 | |
| Record name | Benzenepropanoic acid, 3-bromo-4-hydroxy-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301226866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352719-70-0 | |
| Record name | Benzenepropanoic acid, 3-bromo-4-hydroxy-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352719-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanoic acid, 3-bromo-4-hydroxy-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301226866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic acid typically involves the bromination of a precursor compound, such as 4-hydroxy-5-methylbenzoic acid, followed by a series of reactions to introduce the propanoic acid group. The bromination reaction is usually carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a hydroxy-methyl-phenylpropanoic acid.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 3-(3-Bromo-4-oxo-5-methyl-phenyl)propanoic acid, while substitution of the bromine atom with an amino group may produce 3-(3-Amino-4-hydroxy-5-methyl-phenyl)propanoic acid.
Scientific Research Applications
3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chlorinated 3-Phenylpropanoic Acid Derivatives
describes chlorinated analogs of 3-phenylpropanoic acid, such as 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid (Compound 1) and 3-(3-chloro-4-hydroxyphenyl)propanoic acid (Compound 3). These compounds, produced by marine actinomycetes, exhibit selective antimicrobial activity against Escherichia coli and Staphylococcus aureus. Compared to the brominated target compound:
- Substituent Effects : Chlorine atoms (Cl) are smaller and less electronegative than bromine (Br), leading to differences in electronic and steric interactions. Brominated derivatives may exhibit stronger van der Waals forces, enhancing membrane permeability .
- Antimicrobial Potency : While chlorinated derivatives show activity against Gram-positive and Gram-negative bacteria, brominated analogs (like the target compound) are hypothesized to have broader-spectrum efficacy due to increased lipophilicity, though direct comparative data are lacking .
Brominated Phenylpropanoic Acid Variants
- 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic acid (): This compound differs by having a ketone group (2-oxo) and a methoxy substituent instead of a methyl group. The ketone increases polarity, reducing lipid solubility compared to the target compound.
- 2-(3-Bromo-4-ethylphenyl)-2-methyl-propanoic acid (): This branched analog has an ethyl group at the 4-position and a methyl group on the propanoic acid chain.
Non-Halogenated 3-Phenylpropanoic Acids
- 3-(4-Hydroxyphenyl)propanoic acid (): Lacking halogen and methyl groups, this compound is less lipophilic and more water-soluble. It is associated with lower toxicity risks (e.g., skin corrosion) compared to halogenated derivatives but also reduced antimicrobial potency due to the absence of electron-withdrawing substituents .
Table 1: Comparative Data on Key Compounds
*Estimated based on similar brominated compounds.
Functional Group Impact on Activity
- Bromine vs.
- Hydroxyl Group : The 4-hydroxy moiety is critical for hydrogen bonding with microbial targets, as seen in chlorinated derivatives (). Its position relative to bromine may influence binding specificity.
- Methyl Group : The 5-methyl substituent in the target compound introduces steric effects that could block metabolic degradation, enhancing bioavailability compared to unmethylated analogs .
Biological Activity
3-(3-Bromo-4-hydroxy-5-methyl-phenyl)propanoic acid is an organic compound notable for its unique structural features, including a bromine atom, a hydroxyl group, and a methyl group on a phenyl ring, linked to a propanoic acid moiety. These characteristics make it a candidate for various biological applications, particularly in studying enzyme interactions and metabolic pathways. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C10H11BrO3. It is typically a white to off-white solid at room temperature and is expected to be sparingly soluble in water but more soluble in organic solvents like ethanol and dimethyl sulfoxide. Its melting point ranges between 100°C and 200°C based on similar compounds .
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of the hydroxyl group allows for the scavenging of free radicals, thereby reducing oxidative stress, which is implicated in various diseases .
Anti-inflammatory Effects
This compound may inhibit the production of pro-inflammatory cytokines and enzymes. This property can be crucial in developing treatments for inflammatory conditions .
Enzyme Interaction Studies
The compound's structural features suggest potential interactions with various enzymes. It may act as an inhibitor or modulator of specific metabolic pathways, influencing cellular signaling mechanisms. The bromine atom and hydroxyl group can facilitate hydrogen bonding and other interactions that affect binding affinity .
The specific mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or metabolic processes.
- Receptor Modulation : It could modulate receptor functions, potentially influencing signaling pathways associated with various diseases.
- Oxidative Stress Reduction : By scavenging free radicals, it contributes to lowering oxidative stress levels in cells .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Bromo-4-hydroxyphenylacetic acid | Similar bromine and hydroxyl groups | More soluble in water due to shorter alkyl chain |
| 4-Hydroxybenzoic acid | Lacks bromine substituent | Commonly used as a preservative |
| 2-Hydroxybenzoic acid | Contains only one hydroxyl group | Known for its antibacterial properties |
The combination of hydrophilic and hydrophobic functionalities in this compound enhances its bioactivity and potential applications in drug development .
Case Studies
Several studies have explored the biological activities of related compounds. For instance:
- Antioxidant Activity : A study demonstrated that similar phenolic acids exhibited significant antioxidant properties, suggesting that this compound may have comparable effects .
- Anti-inflammatory Research : Investigations into related compounds have shown their ability to reduce inflammation markers in vitro, indicating potential therapeutic uses for inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
